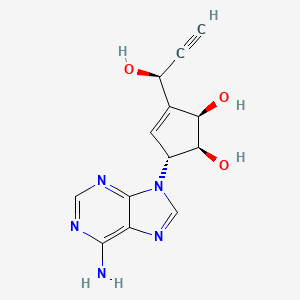

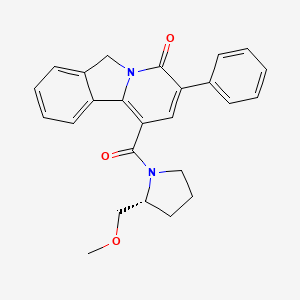

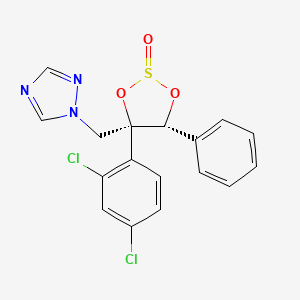

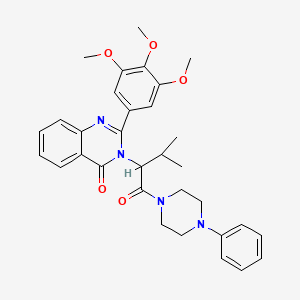

![molecular formula C14H11F3N4O6 B12710276 [(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 187235-47-8](/img/structure/B12710276.png)

[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PA-1297 is a compound initially developed by Chiron Corporation. It is classified as a protein synthesis inhibitor and has been primarily investigated for its potential use in treating infectious diseases, particularly tuberculosis .

Chemical Reactions Analysis

PA-1297, as a protein synthesis inhibitor, likely undergoes various chemical reactions typical of organic compounds. These reactions may include:

Oxidation: Involving the addition of oxygen or removal of hydrogen.

Reduction: Involving the addition of hydrogen or removal of oxygen.

Substitution: Involving the replacement of one functional group with another. Common reagents and conditions used in these reactions would depend on the specific functional groups present in PA-1297.

Scientific Research Applications

PA-1297 has been primarily investigated for its potential use in treating infectious diseases, particularly tuberculosis. Its role as a protein synthesis inhibitor makes it a valuable tool in studying bacterial protein synthesis and developing new antibiotics. Additionally, PA-1297 may have applications in other areas of medicine, such as cancer research, where protein synthesis inhibitors are used to target rapidly dividing cells .

Mechanism of Action

PA-1297 exerts its effects by inhibiting protein synthesis in bacterial cells. This inhibition disrupts the production of essential proteins required for bacterial growth and survival, ultimately leading to cell death. The molecular targets and pathways involved in this process include the ribosomal machinery responsible for translating genetic information into proteins .

Comparison with Similar Compounds

PA-1297 can be compared with other protein synthesis inhibitors, such as:

Chloramphenicol: A broad-spectrum antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Tetracyclines: A class of antibiotics that inhibit protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.

Properties

CAS No. |

187235-47-8 |

|---|---|

Molecular Formula |

C14H11F3N4O6 |

Molecular Weight |

388.26 g/mol |

IUPAC Name |

[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate |

InChI |

InChI=1S/C14H11F3N4O6/c15-14(16,17)27-9-3-1-8(2-4-9)18-13(22)26-10-5-20-6-11(21(23)24)19-12(20)25-7-10/h1-4,6,10H,5,7H2,(H,18,22)/t10-/m0/s1 |

InChI Key |

BFGKIVVTPDSBJF-JTQLQIEISA-N |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OC(=O)NC3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.